molecular formula C8H8FNO4 B2834880 4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene CAS No. 350672-95-6

4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene

Cat. No. B2834880
M. Wt: 201.153
InChI Key: UWIZRXPPCYEUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the role or use of the compound in various industries or research.



Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants used, the conditions required, and the yield of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity, common reactions, and the products formed during these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, density, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).


Scientific Research Applications

Synthesis and Structural Analysis

4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene and its derivatives have been a subject of interest in synthetic chemistry. For instance, Sweeney et al. (2018) synthesized 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound, in high yield and characterized it using X-ray crystallography and various spectroscopic methods (Sweeney, McArdle, & Aldabbagh, 2018).

Reaction Studies

The reaction kinetics and substitution patterns of fluoro-nitrobenzene compounds have been extensively studied. For example, Bamkole et al. (1973) measured ortho:para ratios in the reaction of fluoro-nitrobenzenes with various anions, providing insights into the steric and solvation effects in these reactions (Bamkole, Hirst, & Udoessien, 1973).

Microwave Mediated Reduction

Spencer et al. (2008) explored the microwave-mediated reduction of heterocycle and fluorine-containing nitroaromatics. Their study showed that 4-fluoronitrobenzene could be efficiently reduced to 4-fluoroaniline under specific conditions (Spencer, Rathnam, Patel, & Anjum, 2008).

Theoretical Studies

Chen and Chieh (2002) conducted a density functional theory study to understand the internal rotational barriers of some aromatic nitro compounds, including fluoro-nitrobenzene derivatives. Their work provides insights into the molecular geometries and rotational dynamics of these compounds (Chen & Chieh, 2002).

Ordering in Dielectric Medium

Ojha (2005) performed a statistical analysis on the molecular ordering of smectogenic compounds, including fluoro-nitrobenzene derivatives, in dielectric media. This study is important for understanding the interactions and ordering of these molecules under different conditions (Ojha, 2005).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and the hazards associated with it.


Future Directions

This could involve potential future applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future.


Please consult with a chemical database or a chemistry professional for specific information about “4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene”.


properties

IUPAC Name

4-fluoro-2-(methoxymethoxy)-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4/c1-13-5-14-8-4-6(9)2-3-7(8)10(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIZRXPPCYEUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene

Synthesis routes and methods I

Procedure details

5-Fluoro-2-nitrophenol (10 g, 63 mmol, 99%) was dissolved in anhydrous DMF (100 mL) in an oven-dried flask. The solution was stirred under an atmosphere of nitrogen and cooled in an ice-water bath. Sodium hydride (3.0 g, 75 mmol) was added with stirring, after which chloro methylether (5.3 g, 66 mmol) was added dropwise. The resulting mixture was aged at room temperature for 1 h. The reaction was quenched with MeOH, diluted with ether and washed with water and brine. The ether layer was dried over anhydrous Na2SO4 and concentrated in vacuo. Purification of the product by silica gel chromatography (hexanes/EtOAc=1/7) gave the title compound in 88% yield. 1H NMR (500 MHz, CDCl3) δ 3.53 (s, 3H), 5.30 (d, J=2.0 Hz, 2H), 6.78 (dd, J=7.3, 9.1 Hz, 1H), 7.06 (dt, J=2.3, 10.4 Hz, 1H), 7.91 (dd, J=6.0, 9.0 Hz, 1H). 13C NMR (126 MHz, CDCl3) δ 57.0, 95.6, 105.0 (d, J=26.3 Hz), 108.8 (d, J=23.0 Hz), 127.8 (d, J=10.7 Hz), 152.8 (d, J=11.5 Hz), 165.5 (d, J=255.9 Hz). HRMS (FAB) calcd for C8H8FNNaO4 (M+Na+) 224.0330. found 224.0328.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 5-fluoro-2-nitro-phenol (234 mg, 1.49 mmol) in 5 mL THF, sodium hydride (122 mg, 2.9 mmol) was added, followed by chloromethoxy methane (113 ul, 1.49 mmol) at 0° C. The mixture was warmed to room temperature and stirred for 10 hours, then diluted with ethyl acetate and washed with brine. The organic layers were combined and concentrated in vacuo to give a crude residue, which was purified by column chromatography (silica 5-25% EtOAc/hexane) to give 4-fluoro-2-methoxymethoxy-1-nitro-benzene.
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
113 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
4
Citations
K Storch, M Gehringer, B Baur, SA Laufer - MedChemComm, 2014 - pubs.rsc.org
The p38 mitogen-activated protein kinase (MAPK) is a key mediator in cytokine-induced signaling events and is activated in response to a variety of extracellular stimuli such as stress …
Number of citations: 2 pubs.rsc.org
A Błaszczyk, M Chadim, C von Hänisch, M Mayor - 2006 - Wiley Online Library
… After removing of the solvents the residue was purified by flash chromatography on silica gel (hexane/EtOAc, 9:1) to afford 4-fluoro-2-methoxymethoxy-1-nitrobenzene (4) as a yellowish …
M Gooyit, M Lee, VA Schroeder, M Ikejiri… - Journal of medicinal …, 2011 - ACS Publications
SB-3CT (1), a selective and potent thiirane-based gelatinase inhibitor, is effective in animal models of cancer metastasis and stroke; however, it is limited by poor aqueous solubility and …
Number of citations: 50 pubs.acs.org
AOO Basalem - 2015 - search.proquest.com
Four new DTPA-bis (amide) based ligands conjugated with the arylpiperazinyl moiety were synthesized and subsequently transformed into their corresponding Gd (III) complexes 2, 3, 4 …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.